molecular formula C33H28N2O3 B10863457 11-(3-methoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-methoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10863457
M. Wt: 500.6 g/mol
InChI Key: XBGAEYDVQOIAHE-UHFFFAOYSA-N
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Description

11-(3-methoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used as anxiolytics, sedatives, and anticonvulsants. This particular compound has been studied for its potential antioxidant and anxiolytic properties .

Preparation Methods

The synthesis of 11-(3-methoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 150-180°C and a reaction time of 10-20 minutes. The yield of the product is generally high, and the process is considered efficient and environmentally friendly .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with the GABA A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets include the benzodiazepine binding site on the GABA A receptor, and the pathways involved are related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and alprazolam. Compared to these, 11-(3-methoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has shown unique antioxidant properties and a potentially different binding affinity to the GABA A receptors. This makes it a promising candidate for further research and development .

Properties

Molecular Formula

C33H28N2O3

Molecular Weight

500.6 g/mol

IUPAC Name

5-benzoyl-6-(3-methoxyphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H28N2O3/c1-38-26-16-10-15-24(19-26)32-31-28(20-25(21-30(31)36)22-11-4-2-5-12-22)34-27-17-8-9-18-29(27)35(32)33(37)23-13-6-3-7-14-23/h2-19,25,32,34H,20-21H2,1H3

InChI Key

XBGAEYDVQOIAHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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